molecular formula C15H17N3O4S B2961439 6-methyl-2-(methylsulfanyl)-5-{2-[(4-nitrobenzyl)oxy]ethyl}-4(3H)-pyrimidinone CAS No. 338402-12-3

6-methyl-2-(methylsulfanyl)-5-{2-[(4-nitrobenzyl)oxy]ethyl}-4(3H)-pyrimidinone

Cat. No.: B2961439
CAS No.: 338402-12-3
M. Wt: 335.38
InChI Key: HRMTUBHHIFVHBZ-UHFFFAOYSA-N
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Description

This pyrimidinone derivative features a 6-methyl group, a 2-(methylsulfanyl) substituent, and a 5-position modified with a 2-[(4-nitrobenzyl)oxy]ethyl chain. Pyrimidinones are known for diverse applications, including antifungal, antitumor, and plant growth-regulating properties, depending on substituent patterns .

Properties

IUPAC Name

4-methyl-2-methylsulfanyl-5-[2-[(4-nitrophenyl)methoxy]ethyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-10-13(14(19)17-15(16-10)23-2)7-8-22-9-11-3-5-12(6-4-11)18(20)21/h3-6H,7-9H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMTUBHHIFVHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SC)CCOCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Methyl-2-(methylsulfanyl)-5-{2-[(4-nitrobenzyl)oxy]ethyl}-4(3H)-pyrimidinone, also known by its CAS number 338402-12-3, is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is C15H17N3O4SC_{15}H_{17}N_{3}O_{4}S, with a molecular weight of 335.38 g/mol. It features a methylsulfanyl group and a nitrobenzyl ether moiety, which may contribute to its biological activities.

PropertyValue
Molecular FormulaC15H17N3O4SC_{15}H_{17}N_{3}O_{4}S
Molecular Weight335.38 g/mol
Boiling Point505.8 ± 60.0 °C (Predicted)
Density1.35 ± 0.1 g/cm³ (Predicted)
pKa8.14 ± 0.50 (Predicted)

Biological Activity

Research on the biological activity of this compound is limited but promising. Some studies suggest potential antimicrobial and anticancer properties, which are common among pyrimidine derivatives.

Antimicrobial Activity

A study investigating various pyrimidine derivatives indicated that compounds with similar structures exhibited significant antibacterial and antifungal activities. The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cell wall integrity in bacteria .

Anticancer Activity

Pyrimidine derivatives have been explored for their cytotoxic effects against various cancer cell lines. Compounds similar to this compound have shown moderate cytostatic activity against leukemia cells in vitro, suggesting a potential role in cancer therapy .

Case Studies

  • Antibacterial Evaluation : A study compared the antibacterial efficacy of several pyrimidine derivatives against clinical pathogens using agar diffusion methods. The results showed varying degrees of inhibition depending on the substituents attached to the pyrimidine core .
  • Cytotoxicity Assays : In vitro assays tested the cytotoxicity of related compounds against human cancer cell lines, revealing that certain modifications to the pyrimidine structure could enhance activity while minimizing toxicity to normal cells .

Comparison with Similar Compounds

Substituent Variations at Position 2

  • Target Compound : 2-(Methylsulfanyl) group.
  • Analog 2: 2-[(4-Methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone A bulky benzylsulfanyl group and trifluoromethyl at position 6 enhance lipophilicity, which may influence membrane permeability .

Key Insight : Methylsulfanyl in the target compound balances lipophilicity and electronic effects, whereas bulkier or fluorinated groups in analogs modulate bioavailability and target binding.

Substituent Variations at Position 5

  • Target Compound : 5-{2-[(4-Nitrobenzyl)oxy]ethyl} chain.
  • Analog 2: 5-(2-Hydroxyethyl)-2-[(difluoromethyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone A hydroxyethyl group increases hydrophilicity, contrasting with the nitrobenzyloxyethyl chain’s lipophilic and electron-deficient nature .

Key Insight : The nitro group in the target compound may enhance interactions with electron-rich biological targets, such as enzymes involved in nitroreduction pathways .

Substituent Variations at Position 6

  • Target Compound : 6-Methyl group.
  • Analog 1: 6-Amino-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one (CAS 54030-56-7) The amino group at position 6 enables hydrogen bonding, improving solubility but reducing stability under acidic conditions .
  • Analog 2: 6-Amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone Direct nitro substitution at position 5 increases electrophilicity, favoring nucleophilic attack in biological systems .

Key Insight: The 6-methyl group in the target compound provides steric hindrance without compromising metabolic stability, unlike amino-substituted analogs.

Physicochemical Properties

Property Target Compound 6-Amino-3-methyl-2-(methylsulfanyl) 2-[(4-Methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)
Molecular Weight ~352.34 g/mol 171.22 g/mol 342.38 g/mol
LogP (Predicted) ~2.5 (moderate lipophilicity) 0.9 3.8
Solubility Low (nitro group) High (amino group) Moderate (trifluoromethyl)
Melting Point Not reported 282.3°C Not reported

Q & A

Basic: What synthetic strategies are recommended for preparing 6-methyl-2-(methylsulfanyl)-5-{2-[(4-nitrobenzyl)oxy]ethyl}-4(3H)-pyrimidinone?

Methodological Answer:
The synthesis involves multi-step functionalization of the pyrimidinone core. Key steps include:

  • Introduction of the methylsulfanyl group : Thiolation at position 2 using methyl disulfide or thiomethylation agents under basic conditions .
  • Nitrobenzyloxyethyl side-chain installation : Coupling 4-nitrobenzyl bromide with a diol intermediate via Williamson ether synthesis, followed by alkylation at position 5 .
  • Nitro group introduction : Oxidation of precursor amines or nitroso intermediates using tert-butyl hydroperoxide (TBHP), as demonstrated for structurally similar 5-nitropyrimidinones .
    Critical Note : Purification via column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the final product .

Advanced: How can researchers optimize low yields during the coupling of the 2-[(4-nitrobenzyl)oxy]ethyl moiety?

Methodological Answer:
Low yields in this step often arise from steric hindrance or competing side reactions. Mitigation strategies include:

  • Catalytic optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
  • Temperature control : Conduct reactions at 50–60°C to balance reactivity and decomposition .
  • Pre-activation of intermediates : Pre-form the alkoxide ion of the diol precursor to improve electrophilic coupling .
    Data Contradiction Analysis : If yields remain inconsistent, characterize intermediates via LC-MS to identify unreacted starting material or byproducts .

Structural Analysis: What techniques confirm the crystal structure and intramolecular interactions of this compound?

Methodological Answer:

  • X-ray crystallography : Single-crystal diffraction (e.g., Bruker APEX-II CCD diffractometer) resolves bond lengths, angles, and packing motifs. For example, the nitro group’s orientation can influence π-π stacking, as seen in analogous 5-nitropyrimidinones .
  • CCDC deposition : Submit crystallographic data to the Cambridge Structural Database (e.g., CCDC 2050940 for related compounds) for validation and reference .
  • Computational validation : Compare experimental data with density functional theory (DFT)-optimized structures to assess hydrogen bonding (e.g., N–H⋯O interactions) .

Advanced: How should researchers resolve discrepancies in NMR spectral assignments for this compound?

Methodological Answer:
Discrepancies may arise from tautomerism or solvent effects. Best practices include:

  • Multi-dimensional NMR : Use 1H-13C^{1}\text{H-}^{13}\text{C} HSQC and HMBC to assign quaternary carbons and confirm substituent positions .
  • Variable-temperature NMR : Probe tautomeric equilibria (e.g., keto-enol shifts) by acquiring spectra at 25°C and 60°C .
  • Deuterated solvent screening : Compare DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts, particularly for the nitrobenzyl group’s aromatic protons .

Biological Activity: What in vitro assays are suitable for evaluating the antifungal potential of this compound?

Methodological Answer:
While direct data on this compound is limited, structurally related pyrimidinones are evaluated via:

  • Broth microdilution assays : Test against Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305) with fluconazole as a positive control .
  • Enzyme inhibition studies : Screen for dihydrofolate reductase (DHFR) inhibition using UV-Vis kinetics, as nitro-substituted pyrimidinones often target folate pathways .
    Note : Include cytotoxicity assays (e.g., MTT on HEK-293 cells) to differentiate antifungal activity from general toxicity .

Advanced: How does the nitrobenzyloxyethyl group influence the compound’s physicochemical properties?

Methodological Answer:

  • LogP prediction : Use Molinspiration or ACD/Labs software to calculate lipophilicity. The nitro group increases polarity, while the benzyloxyethyl chain enhances membrane permeability .
  • Solubility testing : Perform shake-flask experiments in PBS (pH 7.4) and simulate gastrointestinal absorption via the FaSSIF model .
  • Stability studies : Monitor nitro group reduction under physiological conditions (e.g., liver microsome assays) to assess prodrug potential .

Data Contradiction: How to address conflicting reports on the compound’s thermal stability?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Compare decomposition onset temperatures across studies. Variations may arise from crystallinity differences—recrystallize from ethanol/water to standardize .
  • DSC validation : Differential scanning calorimetry can identify polymorphic transitions, as seen in 2-amino-5-nitropyrimidine derivatives .
    Root Cause : Contradictions often stem from impurities; validate purity via HPLC (C18 column, 254 nm) before stability assessments .

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